molecular formula C8H16N2O2 B6513844 2-(4-methoxypiperidin-1-yl)acetamide CAS No. 1249930-89-9

2-(4-methoxypiperidin-1-yl)acetamide

Cat. No.: B6513844
CAS No.: 1249930-89-9
M. Wt: 172.22 g/mol
InChI Key: SJAFLJCEMAFXNG-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)acetamide is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Mechanism of Action

Target of Action

It is structurally related to fentanyl , which primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

If we consider its structural similarity to fentanyl, it likely acts as anagonist at its target receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects.

Biochemical Pathways

Based on its structural similarity to fentanyl, it may influence theopioidergic pathways . Activation of mu-opioid receptors can inhibit the release of nociceptive (pain signal) neurotransmitters, thereby reducing the perception of pain.

Pharmacokinetics

Similar compounds like fentanyl are known to be well-absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine . These properties can significantly impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

Based on its structural similarity to fentanyl, it may lead toanalgesia (pain relief), sedation, and euphoria at the cellular level by modulating neuronal activity .

Biochemical Analysis

Biochemical Properties

2-(4-methoxypiperidin-1-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators . By inhibiting sEH, this compound stabilizes EETs, thereby enhancing their anti-inflammatory effects. This interaction is crucial for the compound’s potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in cell signaling pathways, which can affect cellular responses such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an inverse agonist and competitive antagonist at the 5-HT2A receptor . This binding inhibits the receptor’s activity, leading to downstream effects on gene expression and cellular function. Additionally, this compound inhibits soluble epoxide hydrolase, thereby preventing the degradation of EETs and enhancing their biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits limited oral bioavailability due to rapid metabolism . This rapid metabolism can affect the compound’s efficacy and duration of action in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, this compound can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its biological activity. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxypiperidin-1-yl)acetamide typically involves the reaction of 4-methoxypiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological processes involving piperidine derivatives.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxypiperidin-1-yl)ethanol
  • 2-(4-Methoxypiperidin-1-yl)propanoic acid
  • 2-(4-Methoxypiperidin-1-yl)butanamide

Uniqueness

2-(4-Methoxypiperidin-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAFLJCEMAFXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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